molecular formula C14H8Br2O3 B14081270 2,7-Dibromo-9H-xanthene-9-carboxylic acid CAS No. 100540-89-4

2,7-Dibromo-9H-xanthene-9-carboxylic acid

Cat. No.: B14081270
CAS No.: 100540-89-4
M. Wt: 384.02 g/mol
InChI Key: XGKZGBSBIXWDHV-UHFFFAOYSA-N
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Description

2,7-Dibromo-9H-xanthene-9-carboxylic acid is a brominated xanthone derivative supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. Xanthones are a significant class of organic compounds known for their diverse biological activities, particularly in antimicrobial research . The dibromo modification on the xanthene core is a structure of high interest, as related brominated xanthones have demonstrated potent in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, including multidrug-resistant varieties . Furthermore, closely related xanthene-carboxylic acid structures have been identified as inhibitors of transthyretin (TTR) conformational changes that facilitate amyloid fibril formation, suggesting potential value in neurobiological research . The rigid, planar structure of the xanthene core provides a versatile scaffold for exploring interactions in biological systems, making this compound a valuable building block for further chemical synthesis and a candidate for various pharmacological and mechanistic studies . Researchers can leverage this compound to develop new nature-inspired molecules for anti-infective and other therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100540-89-4

Molecular Formula

C14H8Br2O3

Molecular Weight

384.02 g/mol

IUPAC Name

2,7-dibromo-9H-xanthene-9-carboxylic acid

InChI

InChI=1S/C14H8Br2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18)

InChI Key

XGKZGBSBIXWDHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C(O2)C=CC(=C3)Br)C(=O)O

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 2,7 Dibromo 9h Xanthene 9 Carboxylic Acid

Elucidation of Reaction Pathways

The reactivity of 2,7-Dibromo-9H-xanthene-9-carboxylic acid is governed by the interplay of its constituent functional groups: the electron-rich xanthene core, the deactivating but ortho-, para-directing bromine substituents, and the functionality at the C9 position.

The xanthene core is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the regioselectivity of further substitution. The ether oxygen of the xanthene ring is an activating, ortho-, para-directing group. Conversely, the bromine atoms are deactivating yet ortho-, para-directing. latech.eduyoutube.comlumenlearning.com The carboxylic acid group at the C9 position is a deactivating, meta-directing group with respect to the benzene (B151609) ring it is attached to, but its influence on the aromatic rings of the xanthene core is primarily inductive and deactivating.

Considering these competing effects, further electrophilic substitution is predicted to occur at the C4 and C5 positions, which are ortho to the activating ether oxygen and meta to the deactivating bromine atoms.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: The introduction of additional halogen atoms (e.g., bromine or chlorine) would likely proceed via the formation of a resonance-stabilized sigma complex. The reaction is catalyzed by a Lewis acid, such as FeBr₃ or AlCl₃. The electrophile (e.g., Br⁺) will preferentially attack the electron-rich positions of the aromatic rings.

Nitration: The reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the xanthene core. The nitronium ion (NO₂⁺) acts as the electrophile.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively. A Lewis acid catalyst is required to generate the carbocation or acylium ion electrophile.

The general mechanism for these reactions involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocationic intermediate, known as an arenium ion or sigma complex. libretexts.org Subsequent deprotonation restores the aromaticity of the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating InfluencesPredicted Reactivity
C1, C8Ortho to a bromine atom, meta to the ether oxygenDeactivated
C3, C6Meta to a bromine atom, para to the ether oxygenDeactivated
C4, C5Ortho to the ether oxygen, meta to a bromine atomActivated

This table is based on established principles of substituent effects in electrophilic aromatic substitution.

The bromine atoms at the C2 and C7 positions are susceptible to nucleophilic substitution, primarily through two mechanistic pathways:

Transition-Metal-Catalyzed Cross-Coupling Reactions: A more plausible route for the substitution of the bromine atoms involves transition-metal catalysis. Reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings are well-established methods for forming carbon-carbon and carbon-heteroatom bonds on aryl halides. These reactions proceed through a catalytic cycle typically involving oxidative addition of the aryl bromide to the metal center, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the catalyst.

The carboxylic acid group at the C9 position is a key site for functionalization, allowing for the synthesis of a variety of derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods:

Fischer Esterification: This is an acid-catalyzed equilibrium reaction with an alcohol. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. byjus.com Due to the steric hindrance around the C9 position, this method may require harsh conditions.

Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species, which is then readily attacked by the alcohol. organic-chemistry.org This method is particularly useful for sterically hindered acids. acs.org

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the use of coupling reagents to activate the carboxylic acid. Reagents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. youtube.comresearchgate.net The mechanism is similar to the Steglich esterification, where the carboxylic acid is activated to form an O-acylisourea, which is then attacked by the amine nucleophile. nih.govyoutube.comyoutube.com

Kinetic Studies and Determination of Reaction Rate Influences

Table 2: Predicted Influence of Substituents on Reaction Rates

Reaction TypeSubstituentEffect on RateRationale
Electrophilic Aromatic SubstitutionEther Oxygen (-O-)ActivatingDonates electron density to the aromatic rings via resonance, stabilizing the arenium ion intermediate. lumenlearning.com
Bromine (-Br)DeactivatingWithdraws electron density inductively, destabilizing the arenium ion intermediate. latech.edu
Carboxylic Acid (-COOH) at C9DeactivatingInductively withdraws electron density from the xanthene core.
Nucleophilic Substitution at BromineXanthene CoreDeactivating (for SNAr)The ring system is not sufficiently electron-poor to readily stabilize the Meisenheimer complex.
Carboxylic Acid FunctionalizationXanthene ScaffoldSteric HindranceThe bulky tricyclic structure can sterically hinder the approach of nucleophiles to the C9 carboxylic acid group, potentially slowing down reaction rates.

This table provides a qualitative prediction of substituent effects on reaction rates based on general organic chemistry principles.

Stereochemical Aspects and Chiral Induction at the C9 Position

The C9 carbon of the xanthene core in this compound is a prochiral center. This means that while the molecule itself is achiral, the introduction of a new substituent at this position can lead to the formation of a chiral center.

The functionalization of the carboxylic acid group with a chiral auxiliary or the reaction of a chiral nucleophile with an activated form of the carboxylic acid could lead to the formation of diastereomers, which could potentially be separated.

Furthermore, reactions that involve the temporary removal of the C9 proton could, in principle, allow for enantioselective protonation or substitution if a chiral environment is provided. For instance, the use of a chiral base to deprotonate the C9 position, followed by quenching with an electrophile, could potentially lead to an enantiomeric excess of one stereoisomer. However, the acidity of the C9 proton is not particularly high, making this a challenging transformation.

The synthesis of 9-substituted xanthene derivatives has been explored, and these methodologies could be adapted to achieve chiral induction. nih.govrsc.orgnih.govthieme-connect.de For example, the asymmetric synthesis of 9-trifluoromethylxanthenediols has been reported, highlighting the possibility of controlling the stereochemistry at the C9 position. acs.org

Derivatization and Advanced Functionalization of 2,7 Dibromo 9h Xanthene 9 Carboxylic Acid

Strategic Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the 9-position of the xanthene core serves as a versatile handle for a variety of chemical transformations, enabling the diversification of the molecular structure and the introduction of new functionalities.

Esterification and Amidation for Molecular Scaffold Diversificationwisc.edu

Esterification and amidation reactions represent fundamental transformations for the modification of the carboxylic acid group.

Esterification: The conversion of 2,7-dibromo-9H-xanthene-9-carboxylic acid to its corresponding esters can be readily achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This method allows for the introduction of a wide range of alkoxy groups, thereby altering the steric and electronic properties of the molecule. The general reaction is depicted below:

This compound + R-OH (Alcohol) --(H+)--> 2,7-Dibromo-9H-xanthene-9-carboxylate + H₂O

While specific data on the esterification of the dibrominated compound is not extensively available in the literature, the principles of Fischer esterification are well-established for xanthene-9-carboxylic acid and its derivatives. google.com

Amidation: The formation of amides from this compound provides a pathway to introduce nitrogen-containing functionalities. This can be accomplished by first converting the carboxylic acid to its more reactive acyl chloride, followed by reaction with a primary or secondary amine. researchgate.net This two-step process is a common and effective method for amide bond formation. rsc.org

Step 1: this compound + SOCl₂ --> 2,7-Dibromo-9H-xanthene-9-carbonyl chloride + SO₂ + HCl Step 2: 2,7-Dibromo-9H-xanthene-9-carbonyl chloride + R₂NH (Amine) --> N,N-Disubstituted-2,7-dibromo-9H-xanthene-9-carboxamide + HCl

The resulting amides can serve as precursors for further functionalization or as final target molecules with specific properties.

Reactant 1Reactant 2ProductReaction Type
This compoundAlcohol (e.g., Methanol, Ethanol)2,7-Dibromo-9H-xanthene-9-carboxylateEsterification
This compoundAmine (e.g., Dimethylamine)N,N-Dimethyl-2,7-dibromo-9H-xanthene-9-carboxamideAmidation

Decarboxylation Reactions and Subsequent Functionalizations

Decarboxylation, the removal of the carboxylic acid group, from this compound would yield 2,7-dibromo-9H-xanthene. This transformation can be a crucial step for accessing the parent dibrominated xanthene core, which can then be subjected to further functionalization at the 9-position. While specific protocols for the decarboxylation of this particular compound are not readily found in the surveyed literature, general methods for the decarboxylation of aromatic carboxylic acids, such as thermal decomposition or metal-catalyzed reactions, could potentially be applied. organic-chemistry.org

Following decarboxylation, the resulting 2,7-dibromo-9H-xanthene could undergo various reactions at the now unsubstituted 9-position, allowing for the introduction of a different set of functional groups.

Formation of Other Carbonyl Derivatives (e.g., ketones, aldehydes)

The carboxylic acid functionality can be converted into other carbonyl derivatives like ketones and aldehydes, further expanding the synthetic utility of the 2,7-dibromo-9H-xanthene scaffold.

Ketone Synthesis: A common route to synthesize ketones from carboxylic acids involves the conversion of the acid to its corresponding acyl chloride, followed by reaction with an organometallic reagent such as an organocuprate (Gilman reagent) or through a Grignard reagent in the presence of a catalyst. nih.govorganic-chemistry.org The use of organocuprates is often preferred as they are generally less reactive towards the ketone product, minimizing the formation of tertiary alcohol byproducts. masterorganicchemistry.com

2,7-Dibromo-9H-xanthene-9-carbonyl chloride + R₂CuLi (Organocuprate) --> 9-Acyl-2,7-dibromo-9H-xanthene (Ketone) + R-Cu + LiCl

Aldehyde Synthesis: The reduction of a carboxylic acid to an aldehyde is a challenging transformation as the aldehyde is more susceptible to reduction than the starting carboxylic acid. However, this can be achieved by first converting the carboxylic acid to a derivative that is more easily reduced, such as an acyl chloride or an ester, and then employing a mild reducing agent that will stop at the aldehyde stage. organic-chemistry.org

Functionalization at the Bromine Centers via Cross-Coupling Reactions

The bromine atoms at the 2 and 7-positions of the xanthene core are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation (e.g., vinylation)nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov In the context of 2,7-dibromo-9H-xanthene derivatives, this reaction can be employed to introduce aryl, heteroaryl, or vinyl groups at the 2 and 7-positions.

Vinylation: The introduction of vinyl groups can be achieved by coupling the dibromoxanthene derivative with a vinylboronic acid or a vinylboronate ester. This reaction, often referred to as vinylation, provides a route to olefinic derivatives which can undergo further transformations.

2,7-Dibromo-9H-xanthene derivative + Vinylboronic acid --(Pd catalyst, Base)--> 2,7-Divinyl-9H-xanthene derivative

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Heck and Sonogashira Coupling Reactions for Olefinic and Alkynic Substitutions

Heck Coupling: The Heck reaction provides a method for the direct arylation or vinylation of alkenes. nih.gov In the case of 2,7-dibromo-9H-xanthene derivatives, they can serve as the aryl halide component, reacting with various alkenes to form substituted olefinic products. This reaction is typically catalyzed by a palladium complex in the presence of a base.

2,7-Dibromo-9H-xanthene derivative + Alkene --(Pd catalyst, Base)--> 2,7-Di(alkenyl)-9H-xanthene derivative

Sonogashira Coupling: The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of alkynyl moieties at the 2 and 7-positions of the xanthene scaffold. nih.gov

2,7-Dibromo-9H-xanthene derivative + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 2,7-Di(alkynyl)-9H-xanthene derivative

The resulting di-alkynylated xanthenes are valuable intermediates for the synthesis of more complex, conjugated systems.

Reaction TypeCoupling PartnerResulting Functional Group
Suzuki-MiyauraVinylboronic acidVinyl
HeckAlkeneSubstituted Alkene
SonogashiraTerminal AlkyneAlkyne

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly effective for the coupling of aryl halides with a wide range of primary and secondary amines. nih.gov In the context of this compound, the bromine atoms at the 2 and 7 positions are ideal handles for such transformations, allowing for the introduction of various nitrogen-containing substituents. This method has become a cornerstone in the synthesis of aryl amines, offering significant advantages over traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over the years, with sterically hindered and electron-rich phosphines showing high efficacy. researchgate.net These ligands facilitate the key steps of the catalytic cycle, which include oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org By carefully selecting the amine coupling partner and reaction conditions, a diverse library of 2,7-diamino-9H-xanthene-9-carboxylic acid derivatives can be synthesized. These derivatives are of significant interest in materials science, particularly for the development of hole-transporting materials in organic light-emitting diodes (OLEDs). researchgate.net

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ComponentExamplesPurpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂Pre-catalyst that forms the active Pd(0) species.
Ligand BINAP, DPPF, XPhos, t-BuBrettPhos, Josiphos ligandsStabilizes the palladium center and facilitates the reaction.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine to form the active nucleophile.
Solvent Toluene, Dioxane, THFProvides a medium for the reaction to occur.
Amine Primary amines, secondary amines, anilines, carbazoles, phenothiazinesThe nitrogen source for the C-N bond formation.

Synthesis of Spiro-Fused Xanthene Derivatives

Spiro-fused compounds, where two rings are joined by a single common atom, exhibit unique three-dimensional structures that can impart desirable properties such as high thermal stability, good solubility, and prevention of intermolecular aggregation in solid-state devices. The synthesis of spiro-fused xanthene derivatives, particularly spiro[fluorene-9,9′-xanthene] (SFX), has been a subject of intense research. 20.210.105researchgate.net These compounds are often prepared through a one-pot condensation reaction.

A common synthetic route involves the reaction of a 9-fluorenone (B1672902) derivative with a substituted phenol (B47542) or resorcinol (B1680541) in the presence of an acid catalyst. 20.210.105rsc.org For instance, 2,7-dibromo-9-fluorenone (B76252) can be reacted with resorcinol under acidic conditions to yield 2,7-dibromospiro[fluorene-9,9′-xanthene]-3′,6′-diol. rsc.org While this specific example starts from a ketone, a similar strategy could be envisioned for this compound, potentially after modification of the carboxylic acid group. The resulting spiro compound retains the bromine atoms, which can be further functionalized, for example, via Suzuki or Buchwald-Hartwig coupling reactions. 20.210.105

Table 2: Example Synthesis of a Spiro-Fused Xanthene Derivative

Reactant 1Reactant 2Catalyst/ReagentSolventTemperatureYieldReference
2,7-dibromo-9-fluorenoneResorcinolp-TsOHToluene120 °C81% rsc.org

The formation of the spiro[fluorene-9,9′-xanthene] core creates a rigid, perpendicular arrangement of the fluorene (B118485) and xanthene moieties, which is beneficial for the design of materials with specific optoelectronic properties. researchgate.net

Introduction of Additional Functionalities on the Xanthene Ring System

Beyond the transformations at the 2, 7, and 9 positions, additional functionalities can be introduced onto the xanthene ring system to further tune the properties of the molecule. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The existing substituents on the this compound molecule will direct the position of any new incoming electrophile. The bromine atoms are ortho-, para-directing deactivators, while the ether oxygen of the xanthene ring is an ortho-, para-directing activator. The carboxylic acid group at the 9-position is a deactivating group. The interplay of these directing effects will determine the regioselectivity of the substitution. msu.edu

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com

Halogenation: Introduction of additional halogen atoms (e.g., Cl, Br) using a halogen and a Lewis acid catalyst. lumenlearning.com

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions can be limited by the presence of deactivating groups. masterorganicchemistry.com

Furthermore, the carboxylic acid group at the 9-position can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, providing another avenue for derivatization. Another potential strategy for functionalization is a lithium-halogen exchange at the bromine positions, followed by quenching with various electrophiles to introduce a wide range of substituents.

Advanced Spectroscopic and Structural Characterization of 2,7 Dibromo 9h Xanthene 9 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of 1D (¹H and ¹³C) and 2D NMR data, a complete structural map of 2,7-Dibromo-9H-xanthene-9-carboxylic acid can be assembled.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus, which is significantly influenced by the substituents on the xanthene core. The molecule's C₂ symmetry simplifies the spectra, as chemically equivalent nuclei on each of the benzene (B151609) rings produce identical signals.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic, methine, and carboxylic acid protons.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10-13 ppm.

Methine Proton (H9): The proton at the 9-position is a singlet, as it has no adjacent protons for coupling. Its chemical shift is influenced by the adjacent oxygen and carboxylic acid group.

Aromatic Protons: The protons on the substituted benzene rings (H1, H3, H4, H5, H6, H8) will exhibit specific splitting patterns and chemical shifts. Due to the symmetry, H1 is equivalent to H8, H3 to H6, and H4 to H5. The electron-withdrawing effect of the bromine atoms at positions 2 and 7 will deshield the adjacent protons (H1, H3, H6, H8), shifting them downfield compared to the unsubstituted xanthene-9-carboxylic acid. The protons H4 and H5 will be the least affected. This arrangement typically results in a complex splitting pattern for the aromatic region.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and appears in the 160-180 ppm range. libretexts.org

Aromatic Carbons: The spectrum will show distinct signals for the protonated and quaternary aromatic carbons. The carbons directly bonded to the bromine atoms (C2 and C7) will be shifted upfield due to the heavy atom effect, while adjacent carbons will be influenced by bromine's electron-withdrawing nature.

Methine Carbon (C9): The chemical shift of the C9 carbon is influenced by its sp³ hybridization and proximity to the oxygen atom and the carboxyl group.

The table below provides predicted NMR chemical shifts for this compound, based on established substituent effects.

Position¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)
1, 8~7.8-8.0 (d)~125-128
2, 7-~118-122
3, 6~7.4-7.6 (dd)~130-133
4, 5~7.2-7.4 (d)~115-118
9~5.0-5.5 (s)~45-50
4a, 5a-~150-153
8a, 9a-~120-123
-COOH~10-13 (s, br)~170-175

For an unambiguous assignment of all proton and carbon signals, especially in the crowded aromatic region, 2D NMR techniques are employed. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would show cross-peaks between adjacent aromatic protons (e.g., H3 and H4; H5 and H6), confirming their connectivity within the spin systems of the benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). github.io This allows for the direct assignment of protonated carbons, for instance, linking the ¹H signal at ~5.0-5.5 ppm to the C9 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (two- or three-bond) ¹H-¹³C correlations. youtube.com This technique helps to assign quaternary (non-protonated) carbons and piece together the molecular framework. For example, correlations would be expected from the H9 proton to the C4a/5a and C8a/9a carbons, as well as the carbonyl carbon. Protons H1/H8 would show correlations to the brominated carbons C2/C7, confirming their positions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₁₄H₈Br₂O₃). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion [M]⁺˙. The presence of two bromine atoms results in a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways characteristic of aromatic carboxylic acids and brominated compounds. youtube.comlibretexts.org

Loss of the Carboxyl Group: A common fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydroxyl radical ([M - OH]⁺) or the entire carboxylic acid group ([M - COOH]⁺).

Decarboxylation: The loss of carbon dioxide (CO₂) to form the [M - CO₂]⁺˙ radical cation is another typical fragmentation for carboxylic acids.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine atom ([M - Br]⁺) or hydrogen bromide ([M - HBr]⁺˙).

Ion/FragmentProposed StructureExpected m/zNotes
[M]⁺˙C₁₄H₈Br₂O₃⁺˙382/384/386Molecular ion with characteristic 1:2:1 isotopic pattern.
[M - OH]⁺C₁₄H₇Br₂O₂⁺365/367/369Loss of hydroxyl radical.
[M - COOH]⁺C₁₃H₇Br₂O⁺337/339/341Loss of the carboxylic acid group. Often a prominent peak.
[M - Br]⁺C₁₄H₈BrO₃⁺303/305Loss of one bromine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly affects the O-H and C=O stretching vibrations.

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponds to the carbonyl stretching of the dimerized carboxyl group. libretexts.org

C-O-C Stretches: Asymmetric and symmetric stretching vibrations of the ether linkage in the xanthene core are expected in the 1250-1000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration typically appears as a strong band in the fingerprint region, between 650-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for identifying non-polar, symmetric vibrations. The symmetric breathing modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The C=C stretching vibrations of the aromatic rings would also be clearly visible.

Vibrational ModeExpected Frequency Range (cm⁻¹)TechniqueIntensity
O-H stretch (H-bonded)2500 - 3300IRStrong, Broad
Aromatic C-H stretch3000 - 3100IR, RamanMedium
C=O stretch (dimer)1700 - 1720IRStrong, Sharp
Aromatic C=C stretch1450 - 1600IR, RamanMedium to Strong
C-O-C stretch (ether)1000 - 1250IRStrong
C-Br stretch500 - 650IR, RamanMedium to Strong

Electronic Absorption and Emission Spectroscopy for Elucidating Photophysical Behavior

Electronic spectroscopy (UV-Visible absorption and fluorescence/phosphorescence emission) provides insights into the electronic transitions within a molecule and its behavior upon excitation with light. The xanthene core serves as the primary chromophore. icrc.ac.ir

Absorption Spectroscopy: The UV-Visible absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic xanthene system. The presence of the bromine atoms and the carboxylic acid group can influence the position and intensity of these absorption maxima (λ_max). Compared to the parent xanthene, a bathochromic (red) shift is anticipated due to the electronic effects of the substituents.

Emission Spectroscopy: Many xanthene derivatives, such as fluorescein (B123965) and rhodamine, are known for their strong fluorescence. uri.edu However, the introduction of heavy atoms like bromine often leads to enhanced intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This phenomenon, known as the "heavy-atom effect," can significantly quench fluorescence and promote phosphorescence. Therefore, this compound is expected to exhibit weak or no fluorescence but may show phosphorescence at low temperatures. The photophysical properties are also highly dependent on the solvent environment. icrc.ac.ir

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Dimerization: It is highly probable that the molecules would form dimers in the crystal lattice through hydrogen bonding between their carboxylic acid groups, similar to the unsubstituted xanthene-9-carboxylic acid. nih.gov

Xanthene Core Conformation: The central six-membered ring of the xanthene core is not planar and adopts a boat-like conformation. The dihedral angle between the two benzene rings is a key parameter that defines the folding of the xanthene unit.

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable tools for the analysis of this compound and its derivatives. These methods are crucial for assessing the purity of synthesized batches, identifying impurities, and separating the target compound from reaction mixtures and starting materials. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful for these purposes due to their high resolution, sensitivity, and adaptability.

The separation of xanthene-based carboxylic acids is typically achieved using reversed-phase (RP) chromatography. In this mode, a nonpolar stationary phase (often C8 or C18 silica) is used with a polar mobile phase. The retention of the analyte on the column is influenced by its hydrophobicity; more nonpolar compounds are retained longer. The presence of two bromine atoms on the xanthene core of this compound significantly increases its hydrophobicity compared to the parent Xanthene-9-carboxylic acid. Consequently, it is expected to have a longer retention time under identical reversed-phase HPLC conditions.

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing an acidifier like formic acid or phosphoric acid. The acidifier is critical as it suppresses the ionization of the carboxylic acid group, leading to better peak shape and more consistent retention. For LC-MS applications, volatile acids like formic acid are preferred over non-volatile ones like phosphoric acid to ensure compatibility with the mass spectrometer interface. sielc.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of this compound. A typical HPLC method would involve a C18 column and a gradient or isocratic elution. For instance, a method adapted from the analysis of the parent compound, Xanthene-9-carboxylic acid, could be employed. sielc.com Detection is commonly performed using a UV detector, as the xanthene ring system is a strong chromophore.

Below is a table summarizing a typical set of HPLC conditions for the analysis of Xanthene-9-carboxylic acid, which can serve as a starting point for method development for its dibrominated derivative.

ParameterCondition
Column Newcrom R1 (C18)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detection UV-Vis
Application Purity assessment, preparative separation
This interactive table is based on a method for Xanthene-9-carboxylic acid and would require optimization for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an exceptionally specific and sensitive technique. It is used not only to confirm the purity of this compound but also to identify and structurally characterize any impurities or degradation products.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, ESI in negative ion mode would detect the deprotonated molecule [M-H]⁻. The presence of two bromine atoms results in a characteristic isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, providing a definitive signature for the compound and its fragments.

The expected mass spectrometric data for the parent compound and its dibrominated derivative are detailed below.

CompoundMolecular FormulaExact Mass (Da)Expected Ion [M-H]⁻ (m/z)
Xanthene-9-carboxylic acidC₁₄H₁₀O₃226.06225.05
This compoundC₁₄H₈Br₂O₃381.88380.87
This interactive table outlines the theoretical mass data used for compound identification in LC-MS analysis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity. For high-throughput purity screening or the separation of complex mixtures of xanthene derivatives, UPLC is the preferred method. The fundamental principles of separation are the same as in HPLC, but the operational pressures are much higher. A method developed for HPLC can often be transferred to a UPLC system to achieve a substantial improvement in performance. sielc.com

Computational Chemistry and Theoretical Modeling of 2,7 Dibromo 9h Xanthene 9 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a fundamental tool in the computational study of xanthene derivatives, providing valuable insights into their electronic structure and predicting their reactivity. By calculating the electron density of a molecule, DFT methods can accurately determine a wide range of molecular properties.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods, particularly DFT, are instrumental in predicting the spectroscopic properties of molecules like 2,7-Dibromo-9H-xanthene-9-carboxylic acid, offering a means to corroborate and interpret experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method for predicting electronic absorption spectra (UV-Vis). This approach calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations would likely predict absorption bands in the UV region, corresponding to π→π* transitions within the aromatic xanthene core. The presence of bromine atoms and the carboxylic acid group would be expected to influence the position and intensity of these absorption maxima. The choice of solvent in the computational model is crucial, as solvatochromic effects can significantly shift the absorption bands.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound based on DFT Calculations on Analogous Compounds

Spectroscopic Technique Predicted Parameter Hypothetical Value Range
¹H NMRChemical Shift (δ) - Aromatic Protons7.0 - 8.0 ppm
¹H NMRChemical Shift (δ) - C9-H~5.0 ppm
¹³C NMRChemical Shift (δ) - Aromatic Carbons110 - 150 ppm
¹³C NMRChemical Shift (δ) - C9~40 - 50 ppm
¹³C NMRChemical Shift (δ) - COOH~170 - 180 ppm
UV-Visλmax (in a non-polar solvent)280 - 320 nm
UV-Visλmax (in a polar solvent)290 - 330 nm
Note: These values are illustrative and based on general trends observed for similar compounds. Actual values would require specific DFT calculations for the target molecule.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For the synthesis and reactions of this compound, DFT can provide a detailed, atomistic understanding of the underlying processes.

The synthesis of the xanthene core often involves acid-catalyzed condensation reactions. DFT calculations can model these reaction pathways, identifying the key intermediates and transition states. For example, in a typical synthesis, the reaction may proceed through a series of protonation, nucleophilic attack, and dehydration steps. By calculating the energies of these species, the rate-determining step of the reaction can be identified. The geometry of the transition state structures provides crucial information about the bonding changes that occur during the reaction.

Furthermore, DFT can be employed to study the reactivity of this compound in subsequent chemical transformations. For instance, reactions involving the carboxylic acid group, such as esterification or amidation, can be modeled to understand the reaction mechanism and predict the activation energies. The influence of the bromine substituents on the reactivity of the aromatic rings towards electrophilic or nucleophilic substitution can also be investigated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of conformational landscapes and intermolecular interactions over time.

MD simulations of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and solving Newton's equations of motion for all atoms in the system. This allows for the observation of the molecule's flexibility and its interactions with its surroundings.

Conformational Analysis: The xanthene core is not perfectly planar and can adopt a slight boat-like conformation. MD simulations can explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. The orientation of the carboxylic acid group relative to the xanthene backbone is also a key conformational feature that can be studied.

Intermolecular Interactions: In the condensed phase, intermolecular interactions play a crucial role in determining the physical properties of a substance. MD simulations can provide detailed information about the hydrogen bonding networks formed by the carboxylic acid groups of this compound molecules. In solution, the simulations can reveal the nature of the interactions between the solute and solvent molecules, including the formation of solvation shells.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on non-biological attributes)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. For this compound, QSPR models could be developed to predict non-biological attributes such as solubility, melting point, or chromatographic retention times.

These models are typically built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These descriptors can be derived from the 2D or 3D structure of the molecule and can include constitutional, topological, geometrical, and electronic parameters. By correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive QSPR model can be developed. For this compound, descriptors such as molecular weight, polar surface area, and various electronic parameters derived from quantum chemical calculations would be important for building accurate QSPR models.

Prediction of Synthetic Accessibility and Mechanistic Pathways

Computational tools are increasingly being used to predict the synthetic accessibility of a target molecule and to explore potential synthetic routes. For this compound, computational approaches can be used to retrospectively analyze its synthesis and to propose alternative, potentially more efficient, synthetic pathways.

Software programs can analyze the structure of the target molecule and suggest a series of disconnections based on known chemical reactions, working backward to simpler, commercially available starting materials. These retrosynthetic analyses can be combined with reaction prediction algorithms that suggest suitable reagents and conditions for each synthetic step.

Furthermore, as discussed in section 6.1.2, DFT calculations can be used to investigate the mechanistic details of proposed synthetic steps, providing a deeper understanding of the reaction and helping to optimize the reaction conditions. By combining these computational approaches, the synthesis of this compound can be planned and executed more efficiently.

Advanced Applications and Functional Materials Derived from 2,7 Dibromo 9h Xanthene 9 Carboxylic Acid

Utility as Molecular Scaffolds for Functional Dyes and Pigments (excluding biological/food applications)

The xanthene core is the foundational structure for a wide range of highly fluorescent dyes, such as fluorescein (B123965) and rhodamine. The strategic placement of substituents on the xanthene skeleton allows for the fine-tuning of their photophysical properties, making them suitable for various technological applications beyond the biological realm. Although research specifically detailing the use of 2,7-Dibromo-9H-xanthene-9-carboxylic acid in the synthesis of functional dyes is limited, the principles of dye design suggest its potential as a valuable precursor.

The synthesis of novel xanthene dyes often involves the condensation of substituted phenols with a suitable anhydride (B1165640) or dicarboxylic acid. The carboxylic acid group at the 9-position of this compound, along with the bromine atoms at the 2 and 7 positions, offers multiple reaction sites for derivatization. These positions can be functionalized to introduce chirality, leading to optically active chromophores. Such chiral dyes are of interest for applications in chiroptical materials and as probes for stereoselective recognition.

The photophysical properties of xanthene dyes, including their absorption and emission maxima, quantum yields, and Stokes shifts, are highly dependent on their molecular structure and the surrounding environment. The introduction of electron-donating or electron-withdrawing groups, as well as extending the π-conjugation, can significantly alter these properties.

The 2,7-dibromo substitution on the xanthene core is expected to influence the photophysical properties of any derived dyes. The heavy bromine atoms can enhance intersystem crossing, potentially leading to applications in photodynamic therapy or as triplet sensitizers. Furthermore, derivatization at these positions allows for the systematic tuning of the dye's color and fluorescence characteristics. For example, replacing the bromine atoms with aryl or alkynyl groups would extend the π-system, likely resulting in a bathochromic (red) shift in the absorption and emission spectra.

The following table summarizes the photophysical properties of some representative xanthene dyes, illustrating the tunability of this class of compounds.

Xanthene Derivative Absorption Max (nm) Emission Max (nm) Quantum Yield Solvent
Fluorescein4905140.930.1 M NaOH
Rhodamine B5545760.65Ethanol
Eosin Y5175390.19Water

While specific data for derivatives of this compound is not available, the established structure-property relationships in xanthene chemistry provide a strong basis for predicting the impact of modifications to this scaffold.

Integration in Advanced Materials Science and Engineering

The rigid and planar structure of the xanthene core, combined with its inherent fluorescence, makes it an attractive component for advanced organic materials. The 2,7-dibromo substitution provides convenient handles for polymerization and for the introduction of functionalities that can influence the material's electronic and morphological properties.

Derivatives of 2,7-dibromofluorene, a structurally related compound, have been investigated as materials for organic light-emitting diodes (OLEDs) due to their high thermal and chemical stability, and efficient blue emission. researchgate.net The xanthene core in this compound offers similar potential. The bromine atoms can be utilized in cross-coupling reactions to build up larger conjugated systems, which are essential for charge transport and emission in OLEDs and organic field-effect transistors (OFETs).

For instance, the dibromo-xanthene unit could be incorporated into the backbone of a conjugated polymer or used as a core for a dendritic or star-shaped molecule. The carboxylic acid group can be modified to attach solubilizing chains or to anchor the molecule to a substrate. While direct reports on the use of this compound in OLEDs or OFETs are scarce, the broader class of 2,7-disubstituted fluorene (B118485) and spirobifluorene derivatives, which share structural similarities, have shown promise in these applications. A related compound, 2,7-Dibromospiro[9H-fluorene-9,9'-[9H]xanthene], is commercially available as a building block for materials science, indicating the relevance of this substitution pattern. tcichemicals.com

The bifunctional nature of this compound makes it an excellent candidate for a monomer in polymerization reactions. Poly(xanthene)s and related copolymers could exhibit interesting optical and electronic properties. For example, polymerization via Suzuki or other cross-coupling reactions could lead to conjugated polymers with a xanthene unit in the main chain. Such polymers could be fluorescent and potentially semiconducting, making them suitable for applications in light-emitting devices, sensors, or organic solar cells.

The carboxylic acid group provides an additional point for modification, allowing for the synthesis of graft copolymers or for post-polymerization functionalization. This could be used to tune the solubility, processability, and self-assembly behavior of the resulting polymers. Although specific examples of polymers derived from this compound are not prevalent in the literature, the principles of polymer chemistry suggest that this molecule could be a valuable building block for a variety of functional polymeric materials.

Development of Chemo- and Optical Sensors (excluding biological/environmental sensing)

The responsive fluorescence of the xanthene scaffold makes it a prime candidate for the development of chemo- and optical sensors. The interaction of an analyte with a xanthene-based sensor molecule can induce changes in its photophysical properties, such as fluorescence intensity, lifetime, or wavelength, providing a detectable signal.

While the majority of xanthene-based sensors are designed for biological or environmental applications, the underlying principles can be applied to the detection of other chemical species. The this compound scaffold can be functionalized with specific recognition units that can selectively bind to a target analyte. For example, the carboxylic acid group could be coupled to a ligand that coordinates to a specific metal ion. The bromine positions could be used to attach groups that modulate the sensor's sensitivity and selectivity.

Although no specific non-biological or non-environmental chemo- or optical sensors based on this compound have been reported, the versatility of xanthene chemistry suggests that such sensors are feasible. The development of new sensors often relies on the availability of versatile building blocks like the title compound, which allow for the systematic design and synthesis of new sensor molecules with tailored properties.

Catalytic Applications and Ligand Design

The rigid tricyclic structure of the xanthene core in this compound provides a valuable scaffold for the design of specialized ligands for catalysis. The electronic properties of this framework can be fine-tuned through substitution, and the carboxylic acid group at the 9-position offers a convenient point for modification and attachment to metal centers or organic moieties.

Role as Ligands in Transition Metal Catalysis

While direct catalytic applications of this compound as a ligand are not extensively documented in readily available literature, the broader class of xanthene-based carboxylic acids has been successfully employed as precursors in the synthesis of sophisticated ligands for transition metal catalysis. The functionalization of the xanthene backbone allows for the creation of sterically demanding and electronically tunable environments around a metal center, influencing the activity and selectivity of the catalyst.

A notable example involves a related compound, 5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid, which serves as a precursor for "Hangman" salen ligands. vulcanchem.com In these structures, two xanthene units are linked to create a cavity that can house bimetallic centers. vulcanchem.com These intricate architectures have demonstrated enhanced catalytic efficiency in key chemical transformations. For instance, manganese-based Hangman complexes are highly effective in the dismutation of hydrogen peroxide, achieving turnover numbers greater than 10,000. vulcanchem.com Similarly, iron-containing Hangman systems have been utilized for the epoxidation of styrene, yielding impressive results. vulcanchem.com

The carboxylic acid functionality is crucial for these syntheses, as it allows for further chemical modifications, such as esterification to improve solubility or direct coordination to metal salts like Mn(III), Fe(III), or Co(II) to form Schiff base complexes integral to the catalyst's structure. vulcanchem.com The bromine and carboxylic acid groups on the xanthene structure act as electron-withdrawing groups, which can modulate the electronic properties of the resulting catalyst, enhancing stability and reactivity during catalytic cycles. vulcanchem.com

The table below summarizes the catalytic performance of Hangman complexes derived from a related xanthene carboxylic acid precursor.

Catalyst SystemReactionSubstrateKey Performance Metric
Mn-based Hangman complexOxygen EvolutionH₂O₂Turnover Number > 10,000
Fe-Hangman systemEpoxidationStyrene85% yield

Data derived from studies on related xanthene carboxylic acid precursors. vulcanchem.com

These examples underscore the potential of the this compound scaffold in the development of novel ligands for transition metal catalysis, even though specific applications of this exact compound remain a promising area for future research.

Exploration of Organocatalytic Properties

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major area of contemporary chemical research. The structural features of this compound, including its chiral center at the 9-position (if resolved) and the presence of a carboxylic acid group, suggest a potential for its application in this field. However, based on the available scientific literature, the organocatalytic properties of this compound have not yet been reported. The exploration of this compound and its derivatives as organocatalysts for various organic transformations remains an open avenue for investigation.

Photoactivatable Derivatives for Controlled Chemical Processes

The xanthene core is a well-known photophysically active moiety, forming the basis of many fluorescent dyes. This inherent property makes xanthene derivatives, including this compound, attractive candidates for the development of photoactivatable molecules. Such molecules can remain inert until irradiated with light of a specific wavelength, enabling precise spatial and temporal control over chemical processes.

One of the most promising applications in this area is the development of photoactivatable carbon monoxide-releasing molecules (photoCORMs). Carbon monoxide (CO) is a gasotransmitter with significant biological signaling functions, and the ability to deliver it to specific tissues on demand is of great therapeutic interest. Research has shown that xanthene-9-carboxylic acid and its analogues can function as transition-metal-free photoCORMs. researchgate.netresearchgate.net

Specifically, 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, a water-soluble analogue of fluorescein, has been demonstrated to release carbon monoxide upon irradiation with visible light (around 500 nm) in both aqueous and organic solvents. researchgate.net The mechanism is believed to involve a photodecarbonylation of the carboxylic acid group. researchgate.net When irradiated in the presence of hemoglobin under physiological conditions, the released CO is quantitatively trapped, forming carboxyhemoglobin, which can be monitored by its characteristic absorption and emission properties. researchgate.net

The development of such metal-free photoCORMs is a significant advancement, as it avoids the potential toxicity associated with transition metal-based compounds. The core structure of this compound provides a robust platform for the design of new photoCORMs, where the bromo substituents could be used to further modify the photophysical properties, such as the absorption wavelength and the efficiency of CO release.

While the primary research has focused on other substituted xanthene carboxylic acids, the fundamental chemistry suggests that this compound is a viable candidate for derivatization into photoactivatable compounds for controlled chemical processes, including its potential use in developing photoremovable protecting groups, although specific examples of the latter are yet to be reported.

The table below details the properties of a photoactivatable xanthene derivative.

CompoundActivationReleased MoleculeKey Feature
6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acidVisible light (500 nm)Carbon Monoxide (CO)Transition-metal-free photoCORM

Data based on a fluorescein analogue of xanthene-9-carboxylic acid. researchgate.net

Challenges, Opportunities, and Future Research Directions in 2,7 Dibromo 9h Xanthene 9 Carboxylic Acid Chemistry

Overcoming Challenges in Regio- and Stereoselective Synthesis of Complex Derivatives

The synthesis of complex molecules derived from 2,7-Dibromo-9H-xanthene-9-carboxylic acid hinges on the ability to control the regioselectivity of reactions at the two bromine-substituted positions and the stereochemistry at the C9 position. A primary challenge lies in achieving selective mono- or di-functionalization of the dibrominated core. The electronic similarity of the C2 and C7 positions makes it difficult to discriminate between them in many cross-coupling reactions, often leading to mixtures of products. oregonstate.edu Future research will likely focus on developing directing-group strategies or employing catalysts with high steric hindrance to favor substitution at one position over the other.

Furthermore, the stereocenter at the C9 position, bearing the carboxylic acid, presents a significant hurdle in the synthesis of chiral derivatives. While the synthesis of racemic 9-substituted xanthenes is well-established, the development of efficient and scalable methods for the enantioselective synthesis of 9-carboxy-xanthene derivatives remains an open area of investigation. Asymmetric catalysis, employing chiral ligands or organocatalysts, holds promise for controlling the stereochemical outcome of reactions at this position. The development of such methods would unlock access to a new class of chiral xanthene-based ligands, catalysts, and materials with potentially unique properties.

Development of Novel and Efficient Reaction Methodologies for Derivatization

The two bromine atoms on the xanthene core serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org However, challenges remain in achieving high yields and selectivity, particularly in sequential cross-coupling reactions to introduce two different substituents. The development of more active and selective catalyst systems, potentially utilizing bulky phosphine (B1218219) ligands or N-heterocyclic carbenes, is crucial for overcoming these limitations. organic-chemistry.org

Beyond traditional cross-coupling, the exploration of C-H activation methodologies presents a novel and atom-economical approach to derivatization. nih.gov Direct functionalization of the C-H bonds on the xanthene backbone would bypass the need for pre-installed halogen atoms, streamlining synthetic routes and reducing waste. Photocatalysis is another emerging area that could offer mild and selective methods for C-H functionalization and other transformations on the xanthene scaffold. beilstein-journals.org

The carboxylic acid group at the 9-position also offers a rich platform for derivatization. Standard transformations can convert it into esters, amides, and other functional groups, providing a route to a diverse array of molecules, including fluorescent probes and biologically active compounds. nih.govlabinsights.nl

Rational Design Principles for Materials with Tunable Optical and Electronic Properties

The extended π-conjugation of the xanthene core makes this compound an attractive building block for the synthesis of organic materials with tailored optical and electronic properties. The bromine atoms can be replaced with various aryl, heteroaryl, or acetylenic groups through cross-coupling reactions, allowing for the systematic tuning of the electronic structure and, consequently, the absorption and emission properties of the resulting materials. nih.govmdpi.com

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in the rational design of these materials. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as simulating absorption and emission spectra, researchers can predict the optoelectronic properties of novel xanthene derivatives before their synthesis. mdpi.com This computational pre-screening allows for the identification of promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The heavy-atom effect of the bromine substituents can also be exploited to enhance intersystem crossing, a property that is valuable in the design of photosensitizers for photodynamic therapy and photopolymerization. rsc.org

Exploration of New Catalytic Paradigms and Sustainable Chemical Transformations

The development of new catalytic paradigms is essential for unlocking the full potential of this compound in a sustainable manner. While palladium catalysis is a workhorse for cross-coupling reactions, the use of more abundant and less toxic first-row transition metals, such as iron, copper, and nickel, is a key goal of green chemistry. researchgate.net Research into the application of these earth-abundant metal catalysts for the functionalization of dibromoxanthenes is a promising avenue for future exploration.

Furthermore, the principles of photocatalysis and electrochemistry offer green alternatives to traditional thermal methods for driving chemical reactions. nih.gov Visible-light photocatalysis, for instance, can enable C-H functionalization and other transformations under mild conditions, often with high selectivity. nih.govbeilstein-journals.org The development of photocatalytic systems that can effectively activate the C-Br or C-H bonds of this compound would represent a significant advance in the sustainable synthesis of its derivatives. Biocatalysis, using enzymes to perform selective transformations, is another area with immense potential for the green synthesis of chiral and functionalized xanthene derivatives.

Synergistic Integration of Computational and Experimental Approaches for Accelerated Discovery

The vast chemical space that can be accessed from this compound necessitates a more efficient approach to the discovery of new functional molecules and materials. The synergistic integration of computational and experimental methods is poised to accelerate this process significantly. High-throughput virtual screening, using computational tools to predict the properties of a large library of virtual derivatives, can rapidly identify promising candidates for synthesis and experimental validation. researchgate.net

Machine learning is emerging as a powerful tool for predicting the properties of molecules based on their structure. wpi.educhemrxiv.orgchemrxiv.org By training machine learning models on existing experimental data for xanthene derivatives, it may become possible to accurately predict the absorption and emission wavelengths, quantum yields, and even the catalytic activity of new compounds. researchgate.net This data-driven approach, combined with automated synthesis and high-throughput experimental screening, could revolutionize the discovery of novel xanthene-based materials with optimized properties for specific applications. The development of Δ-learning models, which use machine learning to correct lower-level quantum chemical calculations, also presents a promising avenue for achieving high accuracy at a lower computational cost. rsc.org

Innovations in Sustainable Synthesis and Green Chemistry for Xanthene-Based Compounds

The principles of green chemistry are paramount for the future of chemical synthesis, and the chemistry of this compound is no exception. A key focus is the development of synthetic routes that maximize atom economy, minimizing the generation of waste. rsc.org This can be achieved through the design of addition and cycloaddition reactions that incorporate all atoms of the reactants into the final product.

The use of green solvents, such as water or bio-derived solvents like dimethyl isosorbide, is another critical aspect of sustainable synthesis. sphinxsai.comjournaljpri.com Developing reaction conditions for the derivatization of this compound in these environmentally benign solvents is a significant challenge that needs to be addressed. digitellinc.com Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused is essential for developing economically viable and sustainable industrial processes. researchgate.net Ultrasound-assisted synthesis is another green technique that can lead to higher yields, faster reaction rates, and improved selectivity under milder conditions. unito.it By embracing these principles of green chemistry, the synthesis and derivatization of xanthene-based compounds can be made more environmentally friendly and sustainable.

Q & A

Q. What are the established synthetic routes for 2,7-Dibromo-9H-xanthene-9-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of the parent xanthene-carboxylic acid scaffold. Key steps include:
  • Bromination : Electrophilic substitution at the 2- and 7-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane under controlled temperature (0–25°C). Excess bromine may lead to over-bromination, necessitating stoichiometric optimization .
  • Carboxylic Acid Functionalization : Pre-functionalization of the xanthene core with carboxylic acid groups via Friedel-Crafts acylation or carboxylation under basic conditions .
  • Yield Optimization : Reaction monitoring via TLC or HPLC is critical. Yields range from 40–70%, depending on solvent polarity and catalyst choice (e.g., Lewis acids like AlCl₃ for electrophilic activation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm bromine substitution patterns (e.g., aromatic proton splitting) and carboxylic acid proton resonance (~12–14 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₄H₈Br₂O₃: ~400.89 g/mol) and isotopic patterns for bromine .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Aqueous solubility can be enhanced via sodium salt formation (neutralization with NaOH) .
  • Stability : Degrades under prolonged UV exposure or high temperatures (>100°C). Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidative decomposition .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the bromine substitution pattern influence photochemical properties, such as light-activated CO release?

  • Methodological Answer :
  • Mechanism : The 2,7-dibromo substitution enhances intersystem crossing, enabling green light (500 nm) activation. Upon irradiation, the compound releases CO via Norrish-type cleavage, confirmed by hemoglobin trapping assays (COHb formation at λ = 419 nm) .
  • Quantum Yield : Bromine increases spin-orbit coupling, improving quantum yield (Φ ~0.15 in aqueous media) compared to non-halogenated analogs .

Q. What strategies can resolve contradictions in reported bioactivity data for xanthene derivatives?

  • Methodological Answer :
  • Variable Purity : Cross-validate purity via orthogonal methods (e.g., elemental analysis + HPLC). Impurities >5% skew IC₅₀ values in enzyme inhibition assays .
  • Solvent Effects : Bioactivity discrepancies may arise from solvent choice (e.g., DMSO vs. saline). Pre-solubilize compounds in biocompatible buffers and control for solvent cytotoxicity .

Q. How can computational modeling guide the design of 2,7-Dibromo-xanthene derivatives for targeted applications?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict electronic transitions and CO release kinetics. Correlate HOMO-LUMO gaps with experimental λmax.
  • Docking Studies : Model interactions with biological targets (e.g., heme proteins) using AutoDock Vina. Bromine atoms may enhance binding via halogen bonding .

Q. What advanced analytical techniques are suited for real-time monitoring of CO release kinetics?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Track COHb formation at λ = 419 nm with a time-resolved setup. Calibrate using standardized CO solutions .
  • Fluorescence Quenching : Employ CO-sensitive probes (e.g., Pd-meso-tetra(4-carboxyphenyl)porphyrin) for sub-ppm detection limits .

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